molecular formula C11H14N4O4 B14472979 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione CAS No. 66274-13-3

8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B14472979
CAS No.: 66274-13-3
M. Wt: 266.25 g/mol
InChI Key: GFJDYLNCEORVRR-UHFFFAOYSA-N
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Description

8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dioxane ring attached to a purine core, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves the coupling of a purine derivative with a dioxane moiety. One common method involves the use of microwave irradiation to promote the C-C bond coupling between the dioxane and the purine derivative . This method is efficient and results in high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The reaction conditions are optimized to maintain the integrity of the compound while maximizing the output. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products. Substitution reactions can result in the formation of various substituted purine derivatives.

Scientific Research Applications

8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxan-2-yl(diphenyl)methanol
  • (1,4-Dioxan-2-yl)methanol

Uniqueness

Compared to similar compounds, 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its unique combination of a dioxane ring and a purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

66274-13-3

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-5-18-3-4-19-6/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

GFJDYLNCEORVRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3COCCO3

Origin of Product

United States

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